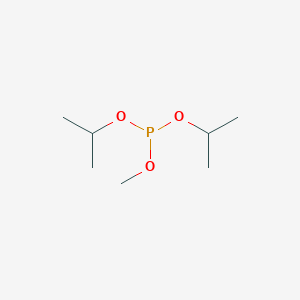
Methyl dipropan-2-yl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dipropan-2-yl phosphite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphite group bonded to a methyl group and two propan-2-yl groups. Its structure can be represented as (CH₃O)P(OCH(CH₃)₂)₂.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dipropan-2-yl phosphite can be synthesized through the reaction of phosphorus trichloride with isopropanol and methanol. The reaction typically proceeds as follows:
Step 1: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite.
Step 2: Diisopropyl phosphite is then reacted with methanol to yield this compound.
The reaction conditions often involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as:
PCl3+2CH3CH(OH)CH3+CH3OH→(CH3O)P(OCH(CH3)2)2+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dipropan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphonate.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphorous acid and the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Methyl dipropan-2-yl phosphonate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Hydrolysis: Phosphorous acid and isopropanol.
Wissenschaftliche Forschungsanwendungen
Methyl dipropan-2-yl phosphite has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: Phosphonates derived from this compound are investigated for their potential as antiviral and antibacterial agents.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of methyl dipropan-2-yl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. In biological systems, its derivatives can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl phosphite: Similar structure but lacks the methyl group.
Methyl diphenyl phosphite: Contains phenyl groups instead of propan-2-yl groups.
Triisopropyl phosphite: Contains three isopropyl groups instead of two.
Uniqueness
Methyl dipropan-2-yl phosphite is unique due to its specific combination of methyl and propan-2-yl groups, which imparts distinct reactivity and properties compared to other phosphites. Its ability to undergo selective oxidation and substitution reactions makes it a valuable reagent in synthetic chemistry.
Eigenschaften
IUPAC Name |
methyl dipropan-2-yl phosphite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(8-5)10-7(3)4/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMTHMEMBQYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513223 |
Source


|
| Record name | Methyl dipropan-2-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-21-2 |
Source


|
| Record name | Methyl dipropan-2-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
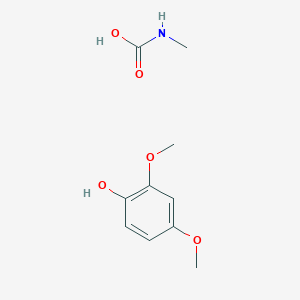
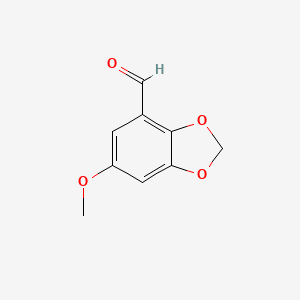

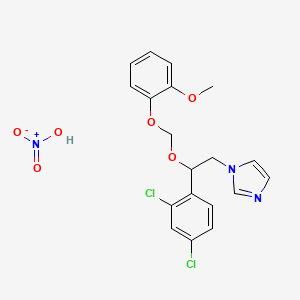
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
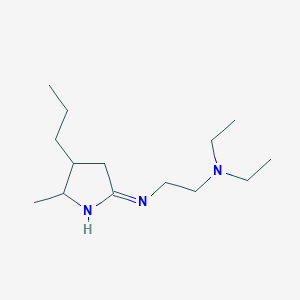
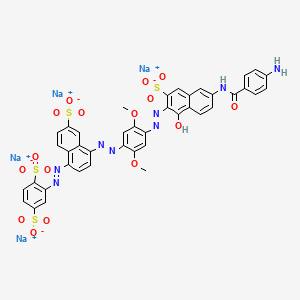
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
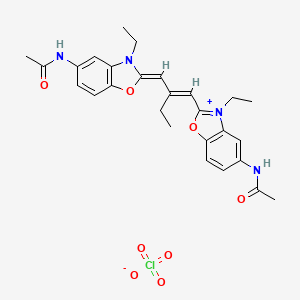

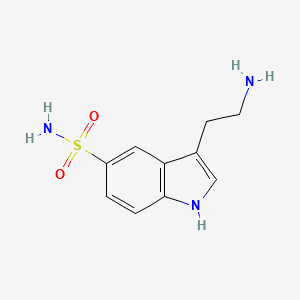
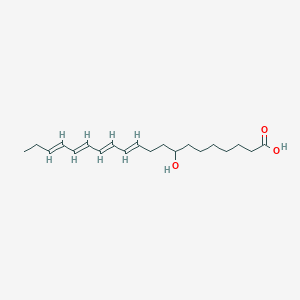

![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
